molecular formula C8H15Br B6232716 4-(bromomethyl)-4-methylhex-1-ene CAS No. 1882644-64-5

4-(bromomethyl)-4-methylhex-1-ene

Cat. No.: B6232716
CAS No.: 1882644-64-5
M. Wt: 191.11 g/mol
InChI Key: AEPYCWIJOMGNBW-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-methylhex-1-ene is an organobromine compound featuring a hex-1-ene backbone with a bromomethyl (-CH2Br) and methyl (-CH3) substituent on the fourth carbon. Its structure (C8H13Br) combines alkene reactivity with bromine’s electrophilic properties, making it a versatile intermediate in organic synthesis, particularly in alkylation and cycloaddition reactions. The compound’s branched alkene structure may influence its stability and reactivity compared to linear analogs. However, detailed toxicological and physicochemical data for this specific compound remain scarce in published literature, necessitating reliance on structural analogs for safety and handling inferences.

Properties

CAS No.

1882644-64-5

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

IUPAC Name

4-(bromomethyl)-4-methylhex-1-ene

InChI

InChI=1S/C8H15Br/c1-4-6-8(3,5-2)7-9/h4H,1,5-7H2,2-3H3

InChI Key

AEPYCWIJOMGNBW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC=C)CBr

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-4-methylhex-1-ene typically involves the bromination of 4-methylhex-1-ene. This can be achieved through a radical bromination process using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions. The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl derivative.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of bromine or NBS in combination with suitable radical initiators and controlled reaction conditions can optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-4-methylhex-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 4-methylhex-1,3-diene.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents.

    Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

    Substitution: Alcohols, amines, thioethers.

    Elimination: 4-Methylhex-1,3-diene.

    Oxidation: Alcohols, carboxylic acids.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4-(bromomethyl)-4-methylhex-1-ene is in organic synthesis. Its structure allows it to act as a versatile reagent, particularly in:

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electrophilic nature of the bromomethyl group. This property enables the formation of various derivatives that may exhibit distinct biological activities or enhanced material properties .
  • Alkylation Reactions: The bromomethyl group facilitates alkylation processes, allowing for modifications of biological macromolecules such as proteins and nucleic acids. This characteristic positions it as a candidate for medicinal chemistry and drug development.

Medicinal Chemistry

While specific biological activity data for this compound is limited, compounds with similar structures are often explored for their potential therapeutic applications. The ability to modify biomolecules makes this compound relevant in:

  • Antibacterial and Antifungal Development: Research indicates that compounds similar to this compound are being investigated for their antibacterial and antifungal properties, potentially leading to the development of new drugs.

Material Science

In material science, this compound can be utilized as a building block for creating novel materials with unique properties. Its reactivity allows for:

  • Polymerization Reactions: The compound can serve as a monomer in polymer chemistry, potentially leading to materials with tailored characteristics such as improved strength or thermal stability.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-4-methylhex-1-ene primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The compound can also participate in radical reactions due to the presence of the bromine atom, which can form radicals under appropriate conditions. These properties make it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with two structurally related bromomethyl-containing substances: 4-(bromomethyl)benzaldehyde (aromatic) and (bromomethyl)cyclohexane (alicyclic). These analogs highlight how backbone geometry and functional groups affect reactivity, hazards, and handling.

Key Findings:

Reactivity Differences :

  • The alkene backbone in 4-(bromomethyl)-4-methylhex-1-ene confers higher reactivity toward electrophilic additions compared to the aromatic or alicyclic analogs. For example, the double bond may participate in Diels-Alder reactions, whereas the aldehyde group in 4-(bromomethyl)benzaldehyde could undergo nucleophilic additions .
  • (Bromomethyl)cyclohexane ’s saturated structure likely reduces reactivity, making it more stable under standard conditions .

Hazard Profile: Both 4-(bromomethyl)benzaldehyde and (bromomethyl)cyclohexane lack comprehensive toxicological data, emphasizing the need for caution when handling bromomethyl derivatives .

First Aid Protocols :

  • All three compounds share general first aid measures (e.g., flushing eyes, washing skin), but 4-(bromomethyl)benzaldehyde specifies prolonged rinsing (10–15 minutes) and ophthalmologist consultation, reflecting heightened concern for ocular toxicity .

Biological Activity

4-(Bromomethyl)-4-methylhex-1-ene is an organic compound characterized by a bromomethyl group attached to a methyl-substituted hexene. Its molecular formula is C7H13BrC_7H_{13}Br with a molecular weight of 191.11 g/mol. The compound features a double bond between the first and second carbon atoms, enhancing its reactivity as an alkene. The presence of the bromomethyl group significantly influences its electrophilic properties, making it a candidate for various biological applications.

The synthesis of this compound typically involves the bromination of 4-methylhex-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under light or heat conditions. This process generates bromine radicals that abstract hydrogen atoms from the methyl group, leading to the formation of the bromomethyl derivative.

The biological activity of this compound is primarily attributed to its reactivity as an electrophile. The bromomethyl group can engage in various chemical reactions, including:

  • Substitution Reactions : The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, resulting in the formation of alcohols, amines, or thioethers.
  • Elimination Reactions : Under basic conditions, the compound can undergo elimination to form 4-methylhex-1,3-diene.
  • Oxidation Reactions : The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Potential Biological Interactions

The compound's ability to participate in substitution reactions allows for the creation of diverse derivatives that may exhibit unique biological activities. Research indicates that similar compounds can interact with various biomolecules, potentially influencing biochemical pathways and cellular processes. For instance:

  • Alkylation Reactions : The bromomethyl moiety allows for covalent bonding with nucleophilic sites on proteins or DNA, leading to modifications that could affect their structure and function.
  • Therapeutic Applications : Given its reactivity profile, there is potential for developing pharmaceutical intermediates and active compounds from this compound .

Case Studies and Research Findings

Research on related compounds has shown significant biological effects:

  • Alkylation Studies : Similar compounds have been studied for their ability to alkylate proteins, which can lead to alterations in enzyme activity and cellular signaling pathways.
  • Synthesis of Derivatives : Derivatives synthesized from compounds like this compound have been evaluated for antibacterial and anticancer activities.
CompoundBiological ActivityReference
4-MethylumbelliferoneInhibits hyaluronic acid synthesis; anti-inflammatory effects
Brominated AlkenesPotential anticancer agents through alkylation

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